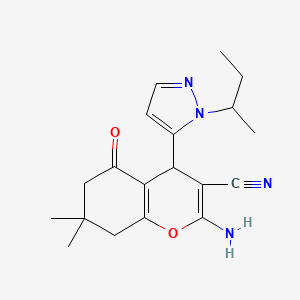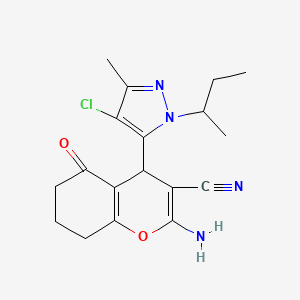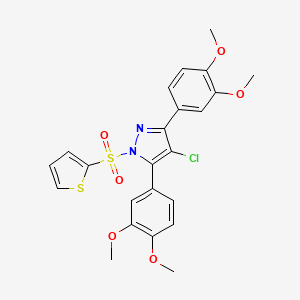
2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one is a heterocyclic compound that features both pyrazole and chromenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-hydroxy-4H-chromen-4-one under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone moiety can be reduced to form a dihydro derivative.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or nucleophiles like amines can be employed.
Major Products
Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-5-yl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4,4-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Potential use in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism by which 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of kinases or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-ethyl-1H-pyrazol-5-yl)-3-oxo-4H-chromen-4-one
- 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4,4-dihydrochromen-4-one
- 2-(1-ethyl-1H-pyrazol-5-yl)-3-methoxy-4H-chromen-4-one
Uniqueness
2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one is unique due to its combination of pyrazole and chromenone moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-(2-ethylpyrazol-3-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C14H12N2O3/c1-2-16-10(7-8-15-16)14-13(18)12(17)9-5-3-4-6-11(9)19-14/h3-8,18H,2H2,1H3 |
Clé InChI |
IMOQTPCQZGYIKA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925618.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14925628.png)
![4-(furan-2-yl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14925634.png)
![1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925637.png)
![Methyl 5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14925654.png)

![6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925671.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925677.png)
![N-[2-(4-methylpiperidin-1-yl)benzyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14925679.png)
![N-(2,5-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925686.png)
![3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14925691.png)

![Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14925700.png)
